4-Bromo-4'-methoxybenzophenone
Overview
Description
4-Bromo-4'-methoxybenzophenone is a chemical compound of interest in various fields of chemistry and materials science due to its structural features. The bromo and methoxy substituents on the benzophenone backbone influence its reactivity and physical properties.
Synthesis Analysis
Synthesis of derivatives closely related to 4-Bromo-4'-methoxybenzophenone involves multi-step chemical processes. For instance, methyl 4-bromo-2-methoxybenzoate, a compound with structural similarities, can be synthesized from 4-bromo-2-fluorotoluene through a series of bromination, hydrolysis, cyanidation, methoxylation, hydrolysis again, and finally esterification, achieving an overall yield of about 47% and a purity of 99.8% (Chen Bing-he, 2008). Additionally, the green synthesis of 4-methoxybenzophenone from anisole and benzoic acid, catalyzed by tungstophosphoric acid supported on MCM-41, has been reported, highlighting an efficient method with high selectivity and conversion rates (Huanhuan Zhang et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds akin to 4-Bromo-4'-methoxybenzophenone is often elucidated using X-ray diffraction and spectroscopic methods, which reveal their crystalline structure and bonding configurations. For example, the structure of N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide was determined, showing the E configuration with respect to the C=N double bonds, providing insight into the spatial arrangement of substituents (Mei-An Zhu & X. Qiu, 2011).
Scientific Research Applications
1. Green Synthesis of 4-methoxybenzophenone
- Application Summary : 4-Bromo-4’-methoxybenzophenone is used in the green synthesis of 4-methoxybenzophenone, an important fine chemical intermediate widely used in the synthesis of UV-absorbers, dyes, drugs, fragrances, and insecticides .
- Methods of Application : The synthesis is achieved via the Friedel–Crafts acylation of anisole with benzoic acid, catalyzed by tungstophosphoric acid (HPW) supported on MCM-41 (HPW/MCM-41). The conversion of benzoic acid reached 97.2% and the selectivity for 4-methoxybenzophenone was 87.4% under the optimum conditions over a 50 wt.% HPW/MCM-41 catalyst .
- Results or Outcomes : The method established for the green synthesis of 4-methoxybenzophenone was efficient, with the conversion of benzoic acid reaching 97.2% and the selectivity for 4-methoxybenzophenone being 87.4% under the optimum conditions .
2. Photoreduction Study
- Application Summary : 4-Bromo-4’-methoxybenzophenone is used in the study of photoreduction, specifically the photoreduction of 4-bromo-4’-methylbenzophenone to a substituted benzpinacol .
- Methods of Application : Solutions of 4-bromo-4’-methylbenzophenone were placed in a Rotating Rack Rayonet reactor at 350nm at intervals of 5, 15, 30, and 45 minutes .
- Results or Outcomes : The study yielded a photoreduction quantum efficiency of 7.75% .
3. Synthesis of 4-methoxymethylbenzoic acid
- Application Summary : 4-Bromo-4’-methoxybenzophenone is used in the synthesis of 4-methoxymethylbenzoic acid .
- Methods of Application : The synthesis involves the iodosulfonylation-dehydroiodination of styrene. The reaction involves the use of sodium p-toluenesulfinate and iodine in methanol, followed by a β-elimination promoted by potassium hydroxide .
- Results or Outcomes : The experiment was successfully executed by undergraduate students with a chemical yield range of 78-83% .
4. Photochemical Reduction of 4-Bromo-4’-Fluorobenzophenone
- Application Summary : 4-Bromo-4’-methoxybenzophenone is used in the study of the photochemical reduction of 4-bromo-4’-fluorobenzophenone to the resulting substituted benzopinacol .
- Methods of Application : Solutions of 4-bromo-4’-fluorobenzophenone were irradiated with UV light at 350 nm for 5, 10, 20, and 40 minutes .
- Results or Outcomes : The study was conducted to determine the overall goal of determining Phi (reduction) .
5. Synthesis of 4-methoxymethylbenzoic acid
- Application Summary : 4-Bromo-4’-methoxybenzophenone is used in the synthesis of 4-methoxymethylbenzoic acid .
- Methods of Application : The synthesis involves the iodosulfonylation-dehydroiodination of styrene. The reaction involves the use of sodium p-toluenesulfinate and iodine in methanol, followed by a β-elimination promoted by potassium hydroxide .
- Results or Outcomes : The experiment was successfully executed by undergraduate students with a chemical yield range of 78-83% .
6. Photochemical Reduction of 4-Bromo-4’-Fluorobenzophenone
- Application Summary : 4-Bromo-4’-methoxybenzophenone is used in the study of the photochemical reduction of 4-bromo-4’-fluorobenzophenone to the resulting substituted benzopinacol .
- Methods of Application : Solutions of 4-bromo-4’-fluorobenzophenone were irradiated with UV light at 350 nm for 5, 10, 20, and 40 minutes .
- Results or Outcomes : The study was conducted to determine the overall goal of determining Phi (reduction) .
Safety And Hazards
4-Bromo-4’-methoxybenzophenone is classified as having acute toxicity (oral, dermal, inhalation), skin irritation, eye irritation, and specific target organ toxicity . Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
properties
IUPAC Name |
(4-bromophenyl)-(4-methoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMPCNWWYIQPCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355227 | |
Record name | 4-Bromo-4'-methoxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-4'-methoxybenzophenone | |
CAS RN |
54118-75-1 | |
Record name | 4-Bromo-4'-methoxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 54118-75-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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